N-(2-carbamoylphenyl)-1-(6-(4-chlorophenyl)pyridazin-3-yl)piperidine-4-carboxamide
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Overview
Description
Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.
Synthesis Analysis
This would involve a detailed step-by-step process of how the compound is synthesized from its constituent elements or compounds, including the conditions required for the synthesis.Molecular Structure Analysis
This involves the study of the arrangement of atoms in the molecule of the compound, its geometry, and the type of bonds between the atoms.Chemical Reactions Analysis
This would involve a study of the chemical reactions that the compound undergoes, including its reactivity with other compounds and the products formed.Physical And Chemical Properties Analysis
This would include the study of the compound’s physical properties such as melting point, boiling point, solubility, and chemical properties like acidity or basicity, reactivity, etc.Scientific Research Applications
Antitubercular Activity of Derivatives
Compounds with structural modifications, including hydrazinecarboxamides and heteroaromatic-isonicotino hydrazides, have been evaluated for their antitubercular activity. Some derivatives demonstrated significant activity against Mycobacterium tuberculosis and non-tuberculous mycobacteria, offering insights into the design of new antituberculosis compounds (M. Asif, 2014).
Heterocyclic N-oxide Molecules in Drug Development
Heterocyclic N-oxide derivatives, including those synthesized from pyridazine, have shown a wide range of biological activities. These compounds are pivotal in drug development, particularly in catalysis and medicinal applications, suggesting a pathway for exploring novel therapeutic agents (Dongli Li et al., 2019).
Macozinone for TB Treatment
Macozinone, a compound undergoing clinical studies for tuberculosis (TB) treatment, targets essential processes in Mycobacterium tuberculosis. The development of macozinone underscores the potential of novel compounds in addressing TB, highlighting the broader context of drug development against bacterial infections (V. Makarov & K. Mikušová, 2020).
Role of Chemical Groups in CNS Drugs
Exploration of heterocycles and functional chemical groups has identified several compounds with potential Central Nervous System (CNS) activity. This research direction provides a foundation for synthesizing novel CNS-acting drugs, demonstrating the relevance of structural diversity in pharmaceutical chemistry (S. Saganuwan, 2017).
DPP IV Inhibitors for Diabetes Treatment
Dipeptidyl peptidase IV (DPP IV) inhibitors, including compounds with pyridine and pyrimidine structures, represent a significant class of antidiabetic drugs. This area of research illustrates the therapeutic potential of structurally diverse compounds in treating chronic conditions such as type 2 diabetes mellitus (Laura Mendieta et al., 2011).
Safety And Hazards
This section would detail the safety measures to be taken while handling the compound, its toxicity levels, and the hazards associated with it.
Future Directions
This would involve a discussion on the potential future applications of the compound, ongoing research, and areas where further study is needed.
properties
IUPAC Name |
N-(2-carbamoylphenyl)-1-[6-(4-chlorophenyl)pyridazin-3-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN5O2/c24-17-7-5-15(6-8-17)19-9-10-21(28-27-19)29-13-11-16(12-14-29)23(31)26-20-4-2-1-3-18(20)22(25)30/h1-10,16H,11-14H2,(H2,25,30)(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCUMOMJHPIEAEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=CC=C2C(=O)N)C3=NN=C(C=C3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-carbamoylphenyl)-1-[6-(4-chlorophenyl)pyridazin-3-yl]piperidine-4-carboxamide |
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